molecular formula C11H12N2O2 B12852247 Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B12852247
M. Wt: 204.22 g/mol
InChI Key: OBZGVVHFNAIMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and an ethyl ester moiety at position 4. Its molecular formula is C₁₁H₁₂N₂O₂, with a molar mass of 204.23 g/mol . This compound serves as a critical intermediate in synthesizing hypoxia-inducible factor 1α (HIF-1α) prolyl hydroxylase inhibitors and factor Xa (FXa) inhibitors, which are pivotal in treating ischemic diseases and thromboembolic disorders, respectively . The synthesis involves refluxing 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate in ethanol, yielding approximately 52.6% after crystallization . Its crystal structure reveals planar six- and five-membered rings with intermolecular hydrogen bonds stabilizing the lattice .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-5-10-12-8(2)6-13(10)7-9/h4-7H,3H2,1-2H3

InChI Key

OBZGVVHFNAIMRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C2C=C1)C

Origin of Product

United States

Preparation Methods

Cyclization Using 2-Aminopyridine and Ethyl 2-chloroacetoacetate

One of the most common and efficient methods involves the reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate under reflux conditions in solvents such as 1,2-dimethoxyethane or ethanol.

  • Reaction conditions:

    • 2-Aminopyridine (1 equiv) and ethyl 2-chloroacetoacetate (1.2 equiv)
    • Solvent: 1,2-dimethoxyethane or absolute ethanol
    • Temperature: Reflux (approximately 80–90 °C)
    • Time: 6 to 16 hours depending on solvent and scale
  • Procedure:
    The reactants are combined in the solvent and heated under reflux. After completion, the reaction mixture is cooled, concentrated under reduced pressure, and the crude product is extracted with ethyl acetate or dichloromethane. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. Purification is typically achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Yields:

    • Approximately 46% to 62% yield reported depending on solvent and purification method
    • Example: 2-aminopyridine (4.00 g, 42.5 mmol) with ethyl 2-chloroacetoacetate (7.08 mL, 51.0 mmol) in 1,2-dimethoxyethane at 90 °C for 6 h gave 62% yield of ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate as an off-white solid.

One-Pot Synthesis via N-Bromosuccinimide (NBS) Mediated Cyclization in Water

A green chemistry approach involves the use of NBS as an oxidant in aqueous media:

  • Reaction conditions:

    • 1,3-diketones or β-keto esters (1.05 mmol) and water (5 mL)
    • NBS (1.2 mmol) added and stirred at 80 °C for 30 minutes
    • Followed by addition of 2-aminopyridine (1.0 mmol) and further heating at 80 °C for 30 minutes
  • Procedure:
    The reaction mixture is cooled, poured into sodium carbonate solution, and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Yield:

    • High isolated yield of 91% for this compound.

Base-Mediated Cyclization in the Presence of Sodium Bicarbonate

Another method involves the use of sodium bicarbonate as a base to facilitate the cyclization:

  • Reaction conditions:

    • 2-Aminopyridine and ethyl 2-chloroacetoacetate in dimethoxyethane or 1,2-dimethoxyethane
    • Sodium bicarbonate (NaHCO3) as base
    • Reflux for 16 hours at 20–22 °C
  • Procedure:
    The mixture is refluxed, then the solvent is removed under reduced pressure. The residue is extracted with dichloromethane, washed with water and brine, dried, and concentrated. Purification by column chromatography yields the product.

  • Yield:

    • Approximately 62% to 95% yield reported depending on scale and purification.

Comparative Data Table of Preparation Methods

Method Starting Materials Solvent Conditions Yield (%) Notes
Cyclization with ethyl 2-chloroacetoacetate 2-Aminopyridine + ethyl 2-chloroacetoacetate 1,2-Dimethoxyethane Reflux, 6 h, 90 °C 62 Column chromatography purification
Cyclization with ethyl 2-chloroacetoacetate 2-Aminopyridine + ethyl 2-chloroacetoacetate Ethanol Reflux, overnight 46 Silica gel chromatography
NBS-mediated one-pot synthesis 1,3-Diketones/β-keto esters + 2-aminopyridine + NBS Water 80 °C, 1 h total 91 Green chemistry approach
Base-mediated cyclization 2-Aminopyridine + ethyl 2-chloroacetoacetate + NaHCO3 Dimethoxyethane Reflux, 16 h, 20–22 °C 62–95 High yield, scalable

Research Findings and Optimization Notes

  • The use of NBS in aqueous media offers a high-yielding, environmentally friendly alternative to traditional organic solvent-based methods, reducing hazardous waste and simplifying workup.
  • Base-mediated cyclization with sodium bicarbonate improves reaction efficiency by neutralizing acidic byproducts and promoting ring closure, leading to higher yields and cleaner products.
  • Solvent choice significantly affects yield and purity; polar aprotic solvents like 1,2-dimethoxyethane favor better solubility and reaction rates compared to ethanol in some cases.
  • Reaction times vary from 30 minutes (NBS method) to overnight reflux (ethanol method), allowing flexibility depending on laboratory resources and scale.
  • Purification is generally achieved by silica gel chromatography using petroleum ether/ethyl acetate gradients, ensuring high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform.

Major Products Formed:

Scientific Research Applications

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate exhibits a range of biological activities that make it a candidate for various applications:

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, show significant antimicrobial activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.030.03 to 5.0μM5.0\mu M against Mycobacterium tuberculosis (Mtb) strains, highlighting its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Synthesized derivatives have shown promising results in reducing inflammation in experimental models:

  • Mechanism of Action : It is believed to influence pathways associated with inflammation and pain relief .

Antimalarial Activity

Some derivatives have been tested for antimalarial properties, demonstrating efficacy against malaria parasites in vitro. This suggests potential for development into therapeutic agents for malaria treatment .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : Cyclization of N-propargylpyridinium salts in the presence of sodium methoxide under mild conditions is one common synthetic route.
  • Condensation Reactions : The condensation of 2-aminopyridine with α-bromoketones or α-chloroketones is favored in industrial settings due to its efficiency .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted by Abrahams et al. involved high-throughput screening (HTS) of imidazo[1,2-a]pyridine analogues, including this compound. The results indicated several hit compounds with potent activity against multidrug-resistant strains of Mtb .

Case Study 2: Anti-inflammatory Effects

In another study assessing the anti-inflammatory effects of synthesized derivatives, it was found that certain modifications to the ethyl ester significantly enhanced its efficacy in reducing inflammatory markers in cell cultures .

Data Table: Biological Activities of this compound

Activity Description Reference
AntimicrobialSignificant activity against Mtb strains (MIC values 0.035.0μM0.03-5.0\mu M)
Anti-inflammatoryReduction in inflammatory markers in vitro
AntimalarialEfficacy demonstrated against malaria parasites

Mechanism of Action

The mechanism of action of ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. This compound can also bind to DNA, interfering with replication and transcription processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield Key Applications/Notes References
Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate 2-methyl, 6-ethyl ester C₁₁H₁₂N₂O₂ 204.23 N/A ~52.6% HIF-1α/FXa inhibitor intermediate
Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t) 2-methyl ester, 6-(quinazolin-6-yl) C₂₆H₂₃N₅O₂ 449.49 172.8–174.3 39.5% Anticancer/antiviral research; characterized by ¹H/¹³C NMR, HRMS
Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate 6-(1-cyanocyclopropyl), 2-ethyl ester C₁₄H₁₃N₃O₂ 255.27 N/A N/A Potential building block for bioactive molecules
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride 8-bromo, 6-ethyl ester (HCl salt) C₁₀H₉BrN₂O₂·HCl 313.56 N/A N/A Chemical intermediate; CAS 957062-60-1
Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate 3-bromo, 6-ethyl ester C₁₀H₉BrN₂O₂ 269.10 N/A N/A Halogenated analog for functionalization studies
Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate 2-(2-chloropyridin-4-yl), 6-methyl ester C₁₄H₁₀ClN₃O₂ 295.70 N/A N/A Kinase inhibitor research (e.g., CDK inhibitors)
Key Observations:
  • Halogenation Effects : Bromo-substituted analogs (e.g., 8-bromo, 3-bromo) are valuable for further functionalization via cross-coupling reactions, enhancing diversity in drug discovery .
  • Yield Variations : Lower yields in quinazoline derivatives (e.g., 10t at 39.5%) may stem from multi-step syntheses or steric hindrance from bulky substituents .

Biological Activity

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is a member of the imidazo[1,2-a]pyridine family, which is characterized by a fused heterocyclic structure known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in the fields of antimicrobial, antiviral, and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound features an imidazo[1,2-a]pyridine core with an ethyl ester group at the 6th position and a methyl group at the 2nd position. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It has been observed to modulate enzyme activity and receptor interactions, potentially inhibiting pathways associated with various diseases. The exact molecular targets are still under investigation but may include enzymes involved in metabolic processes and cellular signaling pathways.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.4 to 1.9 μM against replicating Mycobacterium tuberculosis (Mtb) strains, demonstrating its potential as an anti-TB agent .

Antiviral Activity

The compound's antiviral properties have also been explored, particularly against viral pathogens that exhibit resistance to conventional treatments. Preliminary findings suggest that certain derivatives of imidazo[1,2-a]pyridine can inhibit viral replication through mechanisms that disrupt viral entry or replication processes .

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For example, certain structural analogues have shown IC50 values lower than those of established chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazo ring can enhance anticancer activity.

Case Studies

Study ReferenceBiological ActivityFindings
Anti-TB ActivityMICs of 0.07–0.14 μM against XDR-TB strains; non-cytotoxic to VERO cells (IC50 >128 μM).
Anticancer ActivitySignificant cytotoxicity in cancer cell lines; IC50 values <10 μM for some derivatives.
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; MICs reported as low as 0.4 μM.

Q & A

Q. What are the established synthetic routes for Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate?

A common method involves refluxing 6-methylpyridin-2-amine with a brominated ester (e.g., 3-bromo-2-oxo-propionic acid ethyl ester) in ethanol, followed by pH adjustment and crystallization . Alternative routes may employ sequential brominations of acetylfuran intermediates using reagents like N-bromosuccinimide (NBS) and bromine, followed by cyclization . Yield optimization often requires careful control of stoichiometry and reaction time.

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound is crystallized via slow solvent evaporation (e.g., ethyl acetate), and data collection is performed using a diffractometer. Structural refinement employs programs like SHELXL, which handle hydrogen bonding and planar deviations (e.g., dihedral angles between aromatic rings). Intermolecular interactions, such as C–H⋯O/N hydrogen bonds, are critical for understanding crystal packing .

Q. What analytical techniques validate purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., methyl ester signals at ~3.8 ppm for CH₃ and ~165 ppm for carbonyl carbons) .
  • HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ matching calculated masses) .
  • IR spectroscopy : Identifies functional groups like ester C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives for specific biological targets?

Modifications at the 2-methyl or 6-carboxylate positions influence bioactivity. For example:

  • Antiviral activity : Introducing electron-withdrawing groups (e.g., Br, CF₃) at specific positions enhances binding to viral proteases .
  • Kinase inhibition : Substituents like amidines or fluorinated groups improve selectivity for cyclin-dependent kinases (CDKs) . Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like HIF-1α or FXa .

Q. How can contradictions in synthetic yields or product distributions be resolved?

Discrepancies often arise from:

  • Reaction conditions : Elevated temperatures (>80°C) may favor side reactions (e.g., ester hydrolysis). Lowering temperatures and using anhydrous solvents can mitigate this .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity in multi-step syntheses .
  • Purification methods : Column chromatography vs. recrystallization impacts purity and yield. For example, KHCO₃-mediated precipitation achieves ~52% yield in one-step syntheses .

Q. What strategies optimize intermolecular interactions for improved physicochemical properties?

  • Crystal engineering : Modifying crystallization solvents (e.g., switching ethanol to acetonitrile) alters hydrogen-bond networks, affecting solubility and melting points .
  • Salt formation : Converting the ethyl ester to a sodium carboxylate salt enhances aqueous solubility for in vivo studies .
  • Co-crystallization : Incorporating co-formers (e.g., succinic acid) stabilizes polymorphs and improves bioavailability .

Methodological Considerations

Q. How are computational methods applied to predict pharmacological behavior?

  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time (e.g., binding to CDKs) .
  • ADMET prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity. For example, logP values >2.5 indicate favorable membrane permeability .

Q. What protocols address challenges in multi-step synthesis?

  • One-pot reactions : Combining bromination and cyclization steps reduces isolation steps and improves efficiency .
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups protect amines during ester hydrolysis, enabling sequential functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.